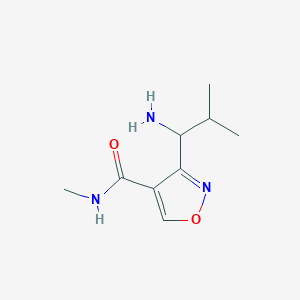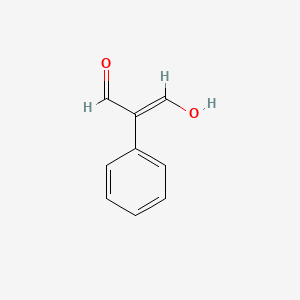
3-Hydroxy-2-phenyl-propenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-phenyl-propenal is an organic compound with the molecular formula C9H8O2. It is a derivative of cinnamaldehyde, featuring a hydroxyl group at the third carbon and a phenyl group attached to the second carbon of the propenal chain. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-phenyl-propenal can be synthesized through several methods. One common synthetic route involves the aldol condensation of benzaldehyde with glycolaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The process may also include purification steps such as distillation or recrystallization to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-phenyl-propenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-phenyl-2-propenoic acid.
Reduction: Reduction of the compound can yield 3-hydroxy-2-phenyl-propanal.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Phenyl-2-propenoic acid
Reduction: 3-Hydroxy-2-phenyl-propanal
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-phenyl-propenal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-phenyl-propenal involves its interaction with various molecular targets and pathways. The hydroxyl group and the conjugated double bond system play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, influencing its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamaldehyde: The parent compound, differing by the absence of the hydroxyl group.
3-Phenyl-2-propenoic acid: An oxidized derivative.
3-Hydroxy-2-phenyl-propanal: A reduced form of the compound.
Uniqueness
3-Hydroxy-2-phenyl-propenal is unique due to the presence of both a hydroxyl group and a phenyl group, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various synthetic and research applications .
Eigenschaften
Molekularformel |
C9H8O2 |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
(E)-3-hydroxy-2-phenylprop-2-enal |
InChI |
InChI=1S/C9H8O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7,10H/b9-6- |
InChI-Schlüssel |
UPAOZWQVAHWEST-TWGQIWQCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C\O)/C=O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CO)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine](/img/structure/B13011020.png)


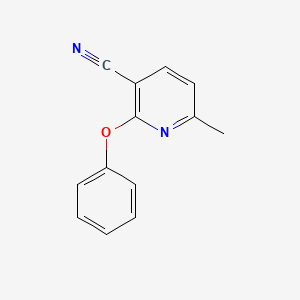
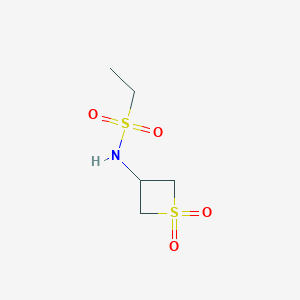

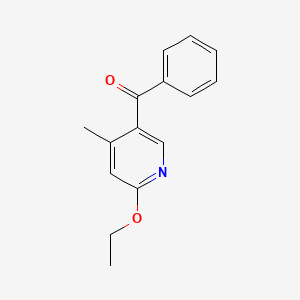
![(1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13011066.png)
![2-Azabicyclo[2.2.1]heptane, hydrochloride, (1S)-](/img/structure/B13011071.png)
